Product packaging for Losartan-d3 Carboxylic Acid(Cat. No.:CAS No. 1189729-40-5)

Losartan-d3 Carboxylic Acid

Cat. No.: B562341
CAS No.: 1189729-40-5
M. Wt: 439.918
InChI Key: ZEUXAIYYDDCIRX-FIBGUPNXSA-N
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Description

Contextualization within Losartan (B1675146) Metabolism and Angiotensin II Receptor Antagonism Research

Losartan is an orally administered angiotensin II receptor blocker (ARB) used in the management of hypertension. nih.govubc.ca Its therapeutic effects are mediated by blocking the angiotensin II type 1 (AT1) receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key peptide in the renin-angiotensin system. nih.govnih.govcvpharmacology.com

Role of Losartan-d3 Carboxylic Acid as a Deuterium-Labeled Analog of the Active Metabolite

This compound is the deuterium-labeled analog of EXP3174. veeprho.com In this compound, three hydrogen atoms on the methyl group of the Losartan Carboxylic Acid molecule have been replaced with deuterium (B1214612) atoms. This specific labeling makes it an ideal internal standard for bioanalytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com

When analyzing biological samples (like plasma or urine) for the presence of EXP3174, a known quantity of this compound is added to the sample. veeprho.com Because the labeled and unlabeled compounds behave nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer, any sample loss or variation in instrument response affects both compounds equally. iris-biotech.deresearchgate.net The mass spectrometer can differentiate between the two due to their mass difference, allowing for highly accurate and precise quantification of the unlabeled EXP3174 in the original sample. nih.govnih.gov

Overview of Research Applications of Stable Isotope-Labeled Compounds

The use of stable isotope-labeled compounds is a cornerstone of modern drug development and metabolic research. musechem.com Their applications are diverse and critical for generating reliable data.

Research Application Description
Quantitative Analysis Used as internal standards in mass spectrometry to ensure accurate and precise measurement of drugs and their metabolites in biological fluids. symeres.comveeprho.com
Pharmacokinetic (PK) Studies Help determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile by tracing the labeled molecule's journey through the body. musechem.comclearsynth.com
Metabolite Identification Aid in identifying and structuring novel metabolites by distinguishing them from endogenous compounds in complex biological matrices. acs.org
Bioavailability/Bioequivalence Studies Essential for clinical trials comparing different formulations of a drug or comparing a generic drug to its brand-name counterpart. nih.gov
Mechanistic Studies The kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds, can be exploited to investigate enzymatic reaction mechanisms. symeres.comnih.gov

Significance of this compound in Mechanistic and Quantitative Studies

The primary significance of this compound lies in its role as an internal standard for the quantitative analysis of Losartan's active metabolite, EXP3174. veeprho.com Accurate quantification of EXP3174 is crucial for several reasons:

Pharmacokinetic and Bioequivalence Studies: To establish the pharmacokinetic profile of Losartan, researchers must accurately measure the concentrations of both the parent drug and its highly potent metabolite over time. nih.govnih.gov this compound enables the necessary precision for these studies, which are required for regulatory approval and for comparing different drug formulations. researchgate.net

Drug Metabolism Studies: Research into how factors like genetics, co-administered drugs, or disease states affect the activity of CYP2C9 and CYP3A4 enzymes relies on precise measurement of the conversion of Losartan to EXP3174. nih.govresearchgate.net this compound is the reference standard that makes this quantification reliable.

Therapeutic Drug Monitoring: In specific research contexts, monitoring the levels of the active metabolite EXP3174 can provide insights into the therapeutic response and inter-individual variability among patients. veeprho.com

By providing a stable, reliable, and distinguishable reference point, this compound allows researchers to generate high-quality, reproducible data in studies investigating the pharmacology of Losartan. veeprho.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClN6O2 B562341 Losartan-d3 Carboxylic Acid CAS No. 1189729-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXAIYYDDCIRX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662058
Record name 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189729-40-5
Record name 2-(4,4,4-~2~H_3_)Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Labeling Strategies for Losartan D3 Carboxylic Acid

Methodologies for the Chemical Synthesis of Losartan (B1675146) Carboxylic Acid (EXP-3174)

The synthesis of Losartan Carboxylic Acid, also known as EXP-3174, is a critical process as this metabolite is 10 to 40 times more potent than the parent drug, Losartan. asianpubs.orgahajournals.org The primary route involves the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring of Losartan. asianpubs.orgnih.gov

Oxidation of Losartan's Hydroxymethyl Group to the Carboxyl Group

The conversion of Losartan to its carboxylic acid metabolite is a two-step oxidation process that mirrors its metabolic pathway in the liver. asianpubs.orgresearchgate.netnih.gov The initial oxidation of the 5-hydroxymethyl group forms an aldehyde intermediate, EXP-3179. asianpubs.orgahajournals.orgjpp.krakow.pl This intermediate is then further oxidized to the final carboxylic acid, EXP-3174. asianpubs.org

Several oxidizing agents can be employed for this transformation. A convenient and efficient method utilizes hydrogen peroxide and potassium hydroxide (B78521) (H2O2-KOH). asianpubs.orgresearchgate.net Other reagents such as manganese dioxide (MnO2), oxone (potassium peroxymonosulfate), and a combination of palladium on carbon (Pd/C) with sodium borohydride (B1222165) and potassium hydroxide have also been successfully used. asianpubs.org The use of conventional oxidation agents allows for the product to be isolated through precipitation and purified by recrystallization, achieving high pharmaceutical purity with good yields. google.com

Utilization of Aldehyde Intermediates in Synthetic Pathways

The aldehyde intermediate, EXP-3179, is a key compound in the synthesis of EXP-3174. asianpubs.org One common laboratory method involves the oxidation of Losartan with an excess of MnO2 in a solvent like chloroform (B151607) to produce the aldehyde. asianpubs.org This intermediate is then isolated and subjected to a second oxidation step to yield the carboxylic acid. asianpubs.org

Various procedures have been developed to convert the aldehyde intermediate to Losartan Carboxylic Acid. These include:

Procedure A: Using silver nitrate (B79036) and sodium hydroxide in water. asianpubs.org

Procedure B: A rapid and efficient method using hydrogen peroxide and potassium hydroxide in methanol (B129727). asianpubs.org

Procedure C: Employing oxone in dimethylformamide. asianpubs.org

Procedure D: A method utilizing a catalytic amount of Pd/C, sodium borohydride, and potassium hydroxide in water. asianpubs.org

Each of these methods offers different advantages in terms of reaction time, cost, and efficiency. asianpubs.org

Laboratory-Scale Preparation Techniques

For laboratory-scale synthesis, a two-step procedure starting from Losartan is often employed. asianpubs.org In the first step, Losartan is oxidized to its aldehyde intermediate, EXP-3179. A typical procedure involves stirring Losartan with excess manganese dioxide in chloroform at room temperature. asianpubs.org

Following the formation of the aldehyde, the second step involves its oxidation to the carboxylic acid, EXP-3174. Several methods can be applied here. For instance, the aldehyde can be treated with hydrogen peroxide and potassium hydroxide in methanol at an elevated temperature. asianpubs.org Alternatively, a mixture of the aldehyde and oxone in dimethylformamide can be stirred to achieve the final product. asianpubs.org Another approach involves the use of a palladium on carbon catalyst with sodium borohydride and potassium hydroxide in an aqueous solution. asianpubs.org The final product is typically purified by acid-base workup and crystallization. asianpubs.org

Reagent/MethodStarting MaterialProductKey Conditions
MnO2LosartanLosartan 5-carboxaldehyde (EXP-3179)Chloroform, room temperature
H2O2, KOHLosartan 5-carboxaldehydeLosartan Carboxylic Acid (EXP-3174)Methanol, 65 °C
OxoneLosartan 5-carboxaldehydeLosartan Carboxylic Acid (EXP-3174)Dimethylformamide
Pd/C, NaBH4, KOHLosartan 5-carboxaldehydeLosartan Carboxylic Acid (EXP-3174)Water, room temperature

Deuterium (B1214612) Labeling Approaches for Losartan-d3 Carboxylic Acid

The synthesis of this compound involves the specific incorporation of three deuterium atoms. This isotopically labeled version is invaluable for metabolic research and as an internal standard in analytical assays. veeprho.comveeprho.com

Specific Incorporation of Deuterium at the Butyl Moiety

The deuterium atoms in this compound are specifically located on the terminal methyl group of the butyl side chain. veeprho.compharmaffiliates.com This is indicated by the chemical name, which specifies the deuterium at the 4,4,4-trideuteriobutyl position. veeprho.compharmaffiliates.com The synthesis of this labeled compound starts with a deuterated intermediate, specifically a labeled version of the butyl group.

A labeled intermediate, Losartan Carboxaldehyde-d3, is utilized in the synthesis of the final deuterated carboxylic acid metabolite. pharmaffiliates.com This indicates that the deuterium is introduced before the final oxidation step.

Regiospecific Deuteration Techniques

Achieving regiospecific deuteration is crucial for the synthesis of isotopically labeled compounds. While the specific methods for the deuteration of the butyl group in Losartan are not extensively detailed in the provided context, general techniques for the regioselective deuteration of alcohols and other functional groups often involve metal-catalyzed hydrogen/deuterium exchange reactions. researchgate.net For instance, manganese and iron pincer complexes have been shown to catalyze the direct and chemoselective deuteration of primary and secondary alcohols in D2O. researchgate.net Such methods can be highly specific, targeting particular positions within a molecule without affecting other functional groups, which would be essential for a complex molecule like Losartan. researchgate.net

Comparison with Other Deuterated Analogs (e.g., Losartan-d4 Carboxylic Acid)

The primary distinction between deuterated analogs of a compound lies in the number and position of deuterium atoms. This positioning is a direct result of the synthetic route and the specific deuterated reagents used. This compound is specifically labeled with three deuterium atoms on the terminal methyl group of the butyl chain. veeprho.comlgcstandards.com

In contrast, Losartan-d4 Carboxylic Acid contains four deuterium atoms. acanthusresearch.compharmaffiliates.com While the exact commercial synthesis pathways are often proprietary, the d4 labeling typically involves deuteration at different positions on the butyl chain or potentially on the biphenyl (B1667301) rings, depending on the synthetic strategy. For instance, Losartan-d4 analogs can be synthesized with deuterium atoms on the biphenyl portion of the molecule. medchemexpress.compharmaffiliates.com

The choice between Losartan-d3 and Losartan-d4 Carboxylic Acid as an internal standard depends on the specific requirements of the analytical method. Key considerations include:

Mass Shift: The primary purpose of a deuterated standard is to provide a distinct mass-to-charge (m/z) ratio from the unlabeled analyte in mass spectrometry, without significantly altering its chemical behavior. researchgate.net Both d3 and d4 analogs achieve this. A 3 or 4 Dalton mass difference is easily resolved by modern mass spectrometers.

Isotopic Purity and Stability: The stability of the deuterium label is critical. Labels on aliphatic chains, like in this compound, are generally stable under typical analytical and metabolic conditions. The key is to ensure the label is not in a position susceptible to chemical or metabolic exchange. nuvisan.com

Synthetic Accessibility and Cost: The complexity and cost of the deuterated starting materials can influence the final cost of the labeled analog. The synthesis of valeryl-D9 chloride, a potential precursor for more heavily deuterated side chains, for example, can be costly.

Absence of Isotopic Overlap: The chosen standard must be free from contamination with the unlabeled analyte and have a high degree of isotopic enrichment to ensure accurate quantification.

Below is a comparative table of the key properties of these two deuterated analogs.

FeatureThis compoundLosartan-d4 Carboxylic Acid
IUPAC Name 5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid lgcstandards.comVaries by label position, e.g., involving deuteration on the biphenyl ring system medchemexpress.comacanthusresearch.compharmaffiliates.com
CAS Number 1189729-40-5 pharmaffiliates.com1246820-62-1 acanthusresearch.com
Molecular Formula C₂₂H₁₈D₃ClN₆O₂ pharmaffiliates.comC₂₂H₁₇D₄ClN₆O₂ acanthusresearch.com
Molecular Weight ~439.91 g/mol pharmaffiliates.com~440.92 g/mol pharmaffiliates.com
Deuterium Position Typically on the terminal methyl of the n-butyl chain veeprho.comlgcstandards.comVaries; can be on the butyl chain or the biphenyl rings medchemexpress.comacanthusresearch.compharmaffiliates.com

Purification and Isolation Techniques for Labeled Analogs

The purification of isotopically labeled compounds like this compound is a critical step to ensure their suitability for sensitive analytical applications. moravek.com The goal is to remove any chemical impurities, such as unreacted starting materials, by-products from the synthesis, or residual solvents, and to ensure high isotopic purity. moravek.com

The most common and effective purification technique for compounds of this nature is High-Performance Liquid Chromatography (HPLC) . moravek.commdpi.com

Reversed-Phase HPLC (RP-HPLC): This is the predominant HPLC mode used for purifying Losartan and its metabolites. sphinxsai.com In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) and water or a buffer). researchgate.netijpsr.com The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. By carefully controlling the mobile phase composition, flow rate, and temperature, a high degree of separation can be achieved. sphinxsai.com

Solid-Phase Extraction (SPE): Before final purification or for sample preparation during analysis, Solid-Phase Extraction is often employed. This technique uses a solid sorbent (like a C18 cartridge) to retain the analyte of interest from a liquid sample, while impurities are washed away. The purified analyte is then eluted with a different solvent.

Crystallization: Following chromatographic purification, crystallization can be used as a final step to obtain the compound in a highly pure, solid form.

The purity of the final product is typically assessed using analytical HPLC, often coupled with a mass spectrometer (LC-MS) to confirm both chemical and isotopic purity. lenus.ie Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool to confirm the structure and the precise location of the deuterium labels. moravek.comlenus.ie Purity levels for reference standards are expected to be very high, often greater than 95%. lgcstandards.com

Production of this compound as a Certified Reference Material

A Certified Reference Material (CRM) is a standard that has been characterized to the highest level of accuracy and traceability, making it suitable for calibrating instruments and validating analytical methods. researchgate.net The production of this compound as a CRM follows stringent international guidelines, such as those outlined in ISO 17034 and ISO Guide 35. industry.gov.au

The process involves several key stages:

Synthesis and Purification: The initial synthesis and purification are conducted to achieve the highest possible chemical and isotopic purity, as described in the previous section. nih.gov

Comprehensive Characterization: The purified material undergoes extensive characterization to confirm its identity and quantify its purity. This involves a suite of analytical techniques:

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To verify the chemical structure and confirm the position of the deuterium labels. lenus.ie

HPLC: To determine chemical purity by separating the main compound from any related impurities. synzeal.com

Thermogravimetric Analysis (TGA): To measure the content of volatile impurities like water or residual solvents.

Quantitative Analysis (e.g., qNMR or mass balance): To assign a certified purity value with a stated measurement uncertainty.

Homogeneity and Stability Testing: The batch of material must be tested to ensure it is homogeneous, meaning every unit (e.g., vial) has the same composition. industry.gov.au Stability studies are also performed under various storage conditions (e.g., -20°C) to establish a shelf-life and ensure the material remains stable over time. lgcstandards.com

Certification and Documentation: Once all characterization, homogeneity, and stability data are collected and evaluated, a Certificate of Analysis (CoA) is issued. researchgate.net This document provides the certified property values (e.g., mass fraction purity), the associated uncertainty, and a statement of metrological traceability to the International System of Units (SI), typically the kilogram (kg). industry.gov.au

The production of CRMs is a specialized process undertaken by accredited reference material producers. industry.gov.aulgcstandards.com These materials are essential for laboratories conducting therapeutic drug monitoring, pharmacokinetic studies, and other regulated bioanalytical work, as they ensure the accuracy and reliability of the results. veeprho.comclearsynth.com

Analytical Methodologies and Applications Utilizing Losartan D3 Carboxylic Acid

Advanced Chromatographic Techniques for Separation

Chromatographic methods are fundamental in separating Losartan (B1675146) and its metabolites from complex matrices, ensuring accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two such powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of Losartan and its active metabolite, Losartan Carboxylic Acid, in biological samples like human plasma. uomustansiriyah.edu.iqbenthamdirect.com In a typical HPLC setup, a liquid chromatograph equipped with a pump, an auto-sampler, and a fluorescence or UV detector is used. uomustansiriyah.edu.iqbenthamdirect.com The separation is achieved on a stationary phase, such as a C18 or a cyano (CN) column. uomustansiriyah.edu.iqbenthamdirect.com

One validated HPLC method utilized a repacked 5 μm, 250 x 4.6 mm CN column with a mobile phase consisting of 0.015M phosphoric acid (pH 2.3) and acetonitrile (B52724) in a 72:28 ratio. uomustansiriyah.edu.iq The analysis was performed at 35°C with a flow rate of 1.25 ml/min, and detection was carried out using fluorescence at an excitation wavelength of 250nm and an emission wavelength of 370nm. uomustansiriyah.edu.iq This method demonstrated linearity in the concentration ranges of 2–300 ng/ml for Losartan and 3–375 ng/ml for its metabolite. uomustansiriyah.edu.iq Another study employed a C18 stationary phase with a mobile phase of acetonitrile and phosphate (B84403) buffer at a flow rate of 1 mL/min, with UV detection at 254 nm. benthamdirect.com This method showed retention times of 10 and 16 minutes for Losartan and its metabolite, respectively. benthamdirect.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. A selective and sensitive UPLC-tandem mass spectrometry method was developed for the simultaneous determination of Losartan, its active metabolite (EXP-3174), and hydrochlorothiazide (B1673439) in human plasma. researchgate.net This method utilized a BEH C18 column and achieved baseline separation of all analytes within a short run time of 2.4 minutes. researchgate.net The rapid separation capabilities of UPLC make it highly suitable for high-throughput applications, such as in bioequivalence studies. researchgate.net

Stationary Phase and Mobile Phase Optimization for Losartan and its Metabolites

The choice of stationary and mobile phases is critical for achieving optimal separation of Losartan and its metabolites.

Stationary Phase: C18 columns are frequently used as the stationary phase for the separation of these compounds. benthamdirect.comresearchgate.netresearchgate.netthaiscience.info Other stationary phases that have been successfully employed include cyano (CN) columns and Hypersil ODS C18. uomustansiriyah.edu.iq The selection of the stationary phase depends on the specific requirements of the analysis, such as the desired resolution and retention times.

Mobile Phase: The mobile phase composition is carefully optimized to ensure efficient elution and separation of the analytes. A common approach involves using a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution containing a buffer or an acid. uomustansiriyah.edu.iqbenthamdirect.comresearchgate.netresearchgate.netthaiscience.infonih.govoatext.com

For instance, one HPLC method utilized a mobile phase of acetonitrile and 0.025 M potassium dihydrogen phosphate (pH 3.49) in a 60:40 v/v ratio. oatext.com In a UPLC method, a gradient of 1.0% formic acid in water and acetonitrile (15:85, v/v) was used. researchgate.net Another study reported using a mobile phase of 40% acetonitrile and 60% aqueous ammonium (B1175870) acetate (B1210297) (10mM). researchgate.net The pH of the mobile phase is also a crucial parameter that is adjusted to optimize the ionization and retention of the analytes. oatext.com

TechniqueStationary PhaseMobile PhaseKey Findings
HPLC C18Acetonitrile: Phosphate bufferRetention times of 10 and 16 minutes for losartan and its metabolite, respectively. benthamdirect.com
HPLC Cyano (CN) Column0.015M phosphoric acid (pH 2.3): Acetonitrile (72:28)Linearity for losartan: 2–300 ng/ml; for metabolite: 3–375 ng/ml. uomustansiriyah.edu.iq
UPLC BEH C181.0% formic acid in water and acetonitrile (15:85, v/v)Baseline separation of all analytes within 2.4 minutes. researchgate.net
LC-MS/MS Waters XTerra® RP1840% acetonitrile and 60% aqueous ammonium acetate (10mM)Lower limits of quantification of 1.0 ng/mL for losartan and 5.0 ng/mL for its metabolite. researchgate.net
LC-MS/MS Agilent Poroshell 120, EC-C18Methanol/water (85:15, v/v) with 5 mmol/L ammonium formate (B1220265) and 0.1% formic acidLinear range of 3-3000 ng/mL for losartan and its carboxylic acid. nih.gov

Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity for the detection and quantification of Losartan and its metabolites. It is often coupled with chromatographic techniques like HPLC or UPLC.

Tandem Mass Spectrometry (MS/MS) Detection Modes (e.g., Multiple Reaction Monitoring – MRM)

Tandem mass spectrometry (MS/MS) is widely employed for the quantitative analysis of Losartan and its carboxylic acid metabolite. researchgate.netresearchgate.netthaiscience.infonih.gov The Multiple Reaction Monitoring (MRM) mode is a highly specific and sensitive detection technique used in MS/MS. researchgate.netresearchgate.netthaiscience.info In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and then a specific product ion (a fragment of the parent) is monitored. researchgate.netresearchgate.netthaiscience.info This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits.

For example, in the analysis of Losartan and its metabolite, specific precursor-to-product ion transitions are monitored. For Losartan, a common transition is m/z 423.1 → 207.2 in positive ion mode and m/z 421.2 → 127.0 in negative ion mode. researchgate.netnih.gov For Losartan Carboxylic Acid, the transition m/z 437.1 → 235.2 is monitored in positive mode, and m/z 435.2 → 157.0 or m/z 435.3 → 157.1 in negative mode. researchgate.netnih.govresearchgate.net The use of MRM allows for the simultaneous quantification of multiple analytes in a single run with high precision and accuracy. researchgate.netresearchgate.netthaiscience.infonih.govresearchgate.netnih.gov

Electrospray Ionization (ESI) Principles in Negative and Positive Ion Modes

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the ion source for the MS analysis of Losartan and its metabolites. researchgate.netresearchgate.netthaiscience.infonih.govnih.govresearchgate.netnih.gov ESI is capable of producing intact molecular ions from thermally labile and non-volatile molecules in solution, making it ideal for the analysis of pharmaceutical compounds.

ESI can be operated in either positive or negative ion mode. The choice of polarity depends on the chemical nature of the analyte.

Positive Ion Mode: In this mode, the analytes are typically protonated to form [M+H]⁺ ions. This mode has been shown to provide a good response for Losartan and its carboxylic acid metabolite. thaiscience.infonih.gov For instance, in one study, the most sensitive mass transitions for Losartan (m/z 423.1 to 207.2) and Losartan acid (m/z 437.1 to 235.2) were observed in positive ionization mode. nih.gov

Negative Ion Mode: In negative ion mode, analytes typically lose a proton to form [M-H]⁻ ions. This mode is particularly effective for acidic compounds like carboxylic acids. researchgate.netresearchgate.netresearchgate.netnih.govtheanalyticalscientist.com Several studies have reported using negative ESI for the analysis of Losartan and its metabolites, monitoring transitions such as m/z 421.2 → 179.0 for Losartan and m/z 435.3 → 157.0 for Losartan Carboxylic Acid. researchgate.net The pH of the solution can be adjusted to enhance ionization in negative mode. theanalyticalscientist.com

Some methods even utilize polarity switching during a single chromatographic run, allowing for the detection of different compounds that ionize optimally in different modes. nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Losartan423.1207.2Positive nih.gov
Losartan Carboxylic Acid437.1235.2Positive nih.gov
Losartan421.2127.0Negative researchgate.net
Losartan Carboxylic Acid (EXP-3174)435.2157.0Negative researchgate.net
Losartan421.3156.9Negative researchgate.net
Losartan Carboxylic Acid (LCA)435.3157.1Negative researchgate.net
Losartan421.2179.0Negative researchgate.net
Losartan Carboxylic Acid435.3157.0Negative researchgate.net

Ion Transitions and Fragmentation Patterns for Losartan-d3 Carboxylic Acid and Related Analytes

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the selective and sensitive detection of analytes. In these methods, specific ion transitions are monitored to quantify the target compounds. For Losartan Carboxylic Acid (also known as EXP3174) and its deuterated form, this compound, the transition from a precursor ion to a product ion is a key parameter.

In one study, the negative polarity electrospray ionization (ESI) tandem mass spectrometric detection in multiple reaction monitoring (MRM) mode was utilized. The ion transition monitored for Losartan Carboxylic Acid was m/z 435.3 → 157.0. researchgate.net Another study using negative mode MRM reported a similar transition of m/z 435.3/157.1 for Losartan Carboxylic Acid. researchgate.net A separate analysis in negative ionization mode identified the product ion mass spectra for EXP-3174 as m/z 435.2 → 157.0. researchgate.net

When analyzing Losartan and its metabolite, different ionization modes can be employed. While some methods use negative ionization for both, others may switch between positive and negative modes to detect different analytes simultaneously. For instance, one method used positive electrospray ionization for Losartan and Losartan Carboxylic Acid. nih.gov

The selection of appropriate ion transitions is crucial for the specificity of the analytical method, ensuring that the detected signal corresponds unequivocally to the analyte of interest, free from interference from other matrix components.

Stable Isotope Dilution Mass Spectrometry (SID-MS)

Principles of Using this compound as an Internal Standard

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for quantifying compounds in complex mixtures. longdom.org The fundamental principle involves adding a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical process. lgcstandards.comwuxiapptec.com This labeled compound, known as an internal standard (IS), is chemically identical to the analyte of interest (the unlabeled compound). lgcstandards.com

Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. wuxiapptec.com However, due to the difference in mass, the internal standard and the analyte can be distinguished by the mass spectrometer. lgcstandards.com By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, as this ratio remains constant even if there are variations in sample handling or instrument response. wuxiapptec.com this compound is specifically used as a deuterium-labeled analog of Losartan for this purpose in analytical and pharmacokinetic research. veeprho.comveeprho.com

Advantages of Stable Isotope Labeling for Analytical Accuracy and Precision

The use of stable isotope-labeled internal standards like this compound offers significant advantages in analytical chemistry, leading to enhanced accuracy and precision. wuxiapptec.com These labeled compounds serve as ideal internal standards because they co-elute with the analyte and experience the same ionization efficiency in the mass spectrometer's source. lgcstandards.com

Key advantages include:

Improved Detection Sensitivity: The distinct mass of stable isotope-labeled compounds allows for their clear differentiation from unlabeled counterparts, enabling precise quantification and heightened sensitivity in detection methods like mass spectrometry. silantes.com

Enhanced Accuracy and Precision: By compensating for variations in sample preparation and instrument response, stable isotope dilution significantly improves the reliability and reproducibility of quantitative results. wuxiapptec.com

Tracing Metabolic Pathways: Stable isotopes can be used as tracers to follow the metabolic fate of a drug within an organism, providing valuable insights into its biotransformation. silantes.com

Structural Elucidation: In structural biology, stable isotope labeling can enhance the resolution of techniques like nuclear magnetic resonance (NMR) spectroscopy. silantes.com

Compensation for Matrix Effects and Ion Suppression/Enhancement

Biological matrices, such as plasma and urine, are complex environments containing numerous endogenous components. longdom.org These components can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy of quantification. longdom.org

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. longdom.orglgcstandards.com Since the labeled internal standard has nearly identical chemical and physical properties to the analyte, it is affected by matrix effects in the same way. wuxiapptec.com Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant ion suppression or enhancement. wuxiapptec.com This ensures that the quantitative results are accurate and reliable, regardless of the variability of the biological matrix between different samples. longdom.org

Sample Preparation Techniques for Biological Matrices

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a common sample preparation technique used to isolate analytes of interest from complex biological matrices like plasma and urine. rdd.edu.iqnih.gov This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.

In the analysis of losartan and its metabolites, LLE has been successfully employed. For instance, a method for the simultaneous determination of losartan and its active metabolite, EXP3174, in human plasma and urine utilized liquid-liquid extraction. nih.gov Another study developed a sensitive and selective HPLC method for losartan and losartan carboxylic acid in human plasma where the drug and its metabolite were extracted using t-methyl butyl ether. rdd.edu.iq The choice of the organic solvent is critical and is based on the polarity and solubility of the target analytes to ensure efficient extraction and a clean final sample for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of Losartan and its metabolites, including this compound, from biological samples prior to analysis. nih.govresearchgate.net This method offers advantages over liquid-liquid extraction (LLE) by providing higher extraction efficiency, better reproducibility, and reduced interference from endogenous matrix components. nih.gov

Several studies have detailed the use of SPE for extracting these compounds. researchgate.net A common approach involves using Oasis HLB cartridges. nih.govtubitak.gov.trresearchgate.net In a typical procedure, a small volume of plasma (e.g., 100 µL) is loaded onto the cartridge. tubitak.gov.trresearchgate.net The cartridge is then washed to remove interfering substances before the analytes are eluted with an appropriate solvent mixture. nih.govsigmaaldrich.com For instance, one method describes washing the cartridge with water, 1% orthophosphoric acid, and 5% methanol, followed by elution with a 50:50 mixture of methanol and acetonitrile. nih.gov Another fully automated SPE protocol utilizes 96-well plates for high-throughput analysis. nih.gov The choice of sorbent, such as a poly(divinylbenzene-co-N-vinylpyrrolidone) copolymer, is critical for effective extraction. nih.gov

Application to Diverse Biological Samples (e.g., Plasma, Urine, Dried Blood Spots, Liver Microsomes)

The quantification of Losartan and its metabolites, often using this compound as an internal standard, has been successfully applied to a variety of biological matrices.

Plasma: Numerous validated methods exist for the simultaneous determination of Losartan and Losartan Carboxylic Acid in human plasma. researchgate.netnih.govnih.govthaiscience.info These methods are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, offering high sensitivity and specificity. researchgate.netnih.gov

Urine: The analysis of Losartan and its metabolites in urine provides insights into the drug's excretion pathways. Following a single oral dose, approximately 6% of the dose is recovered in the urine as the active carboxylic acid metabolite. drugbank.com

Dried Blood Spots (DBS): DBS sampling presents a minimally invasive alternative to traditional venipuncture, requiring only a small volume of capillary blood. nih.gov A validated LC-MS/MS method for the simultaneous determination of Losartan and Losartan Carboxylic Acid from rat dried blood spots has been developed. researchgate.netnih.gov This technique involves extracting the analytes from the blood spot with a solvent like 50% aqueous methanol. researchgate.net

Liver Microsomes: In vitro studies using human liver microsomes are crucial for understanding the metabolic pathways of drugs. nih.gov Research has shown that cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, are responsible for the oxidation of Losartan to its active carboxylic acid metabolite in human liver microsomes. nih.govpharmgkb.org These studies help in predicting potential drug-drug interactions.

Method Validation for Research Applications

For research applications, analytical methods utilizing this compound must undergo rigorous validation to ensure the reliability and accuracy of the results. This validation process encompasses several key parameters.

Evaluation of Linearity and Quantification Limits

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Losartan and Losartan Carboxylic Acid, linearity is typically established over a specific concentration range. For example, one LC-MS/MS method demonstrated linearity from 0.5 to 1000 ng/mL for both compounds. nih.gov Another study reported a linear range of 2.0-400 ng/mL for Losartan and 1.85-370 ng/mL for Losartan Carboxylic Acid. nih.gov The correlation coefficient (r) for the calibration curves is expected to be ≥ 0.99. nih.gov

The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net For Losartan and its carboxylic acid metabolite, reported LLOQs in plasma are typically in the low ng/mL range. One method reported an LLOQ of 1.0 ng/mL for Losartan and 5.0 ng/mL for Losartan Carboxylic Acid in dried blood spots. researchgate.netresearchgate.net Another plasma-based assay had LLOQs of 2.0 ng/mL for Losartan and 1.85 ng/mL for its metabolite. nih.gov

Linearity and Quantification Limits for Losartan Carboxylic Acid in Various Studies
AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
Losartan Carboxylic AcidHuman Plasma0.5 - 10000.5 nih.gov
Losartan Carboxylic AcidHuman Plasma1.85 - 3701.85 nih.gov
Losartan Carboxylic AcidRat Dried Blood Spots5 - 10005.0 researchgate.netresearchgate.net
Losartan Carboxylic AcidHuman Plasma1.0 - 7501.0 tubitak.gov.tr

Assessment of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are assessed at different concentration levels, typically low, medium, and high quality control (QC) samples.

Intra-day precision and accuracy are evaluated by analyzing replicate QC samples within the same day.

Inter-day precision and accuracy are determined by analyzing QC samples on different days.

For bioanalytical methods, the precision (expressed as the coefficient of variation, %CV) should generally be within ±15%, and the accuracy (expressed as a percentage of the nominal value) should also be within ±15%. indexcopernicus.com For the LLOQ, these limits are often extended to ±20%. researchgate.net Numerous studies have reported intra- and inter-day precision and accuracy values for Losartan Carboxylic Acid that fall well within these acceptable limits. researchgate.netnih.govtubitak.gov.tr For instance, one study found inter- and intra-day precision below 5.96% and accuracy between -2.8% and 1.5%. researchgate.netresearchgate.net Another reported between-run precision (%CV) ranging from 4.592% to 6.583% and accuracy values between 100.68% and 103.31% for Losartan Carboxylic Acid. indexcopernicus.com

Summary of Accuracy and Precision Data for Losartan Carboxylic Acid
ParameterConcentration LevelValueReference
Intra-day Precision (%CV)LQC2.29 nih.gov
HQC1.43
Intra-day Accuracy (%)LQC103
HQC102
Inter-day Precision (%CV)LQC4.592 - 6.583 indexcopernicus.com
HQC4.592 - 6.583
Inter-day Accuracy (%)LQC103.14 indexcopernicus.com
HQC100.99

Determination of Extraction Recovery and Process Efficiency

Extraction recovery is a measure of the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a non-extracted standard of the same concentration. High and consistent recovery is desirable for a reliable bioanalytical method.

For Losartan Carboxylic Acid, extraction recoveries from various matrices have been reported to be high and reproducible. One study using solid-phase extraction from human plasma reported an extraction recovery in the range of 88.5% to 102.5%. tubitak.gov.trresearchgate.net Another study found the mean recovery of Losartan Carboxylic Acid from dried blood spots to be between 89% and 97%. researchgate.net Process efficiency, which accounts for both extraction recovery and matrix effects, has also been evaluated, with one study reporting values between 86.16% and 95.92% for Losartan Carboxylic Acid. thaiscience.info

Specificity and Selectivity Considerations

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Selectivity is demonstrated by showing that there are no significant interfering peaks at the retention time of the analyte and the internal standard in blank biological samples. nih.gov

In the context of this compound, this means ensuring that the analytical method can distinguish it from the unlabeled Losartan Carboxylic Acid and any other endogenous or exogenous substances. This is typically achieved using highly selective techniques like LC-MS/MS, which monitors specific precursor-to-product ion transitions for each compound. nih.gov The absence of significant matrix effects is also a crucial aspect of selectivity, and this is often evaluated by comparing the analyte response in post-extraction spiked samples to that of neat standards. nih.gov Studies have consistently shown that the developed methods for Losartan and its metabolites are highly specific and selective, with no significant interference or matrix effects observed. nih.govnih.govnih.govresearchgate.net

In Vitro and in Vivo Metabolic Research with Losartan Carboxylic Acid and Its Deuterated Analog

Investigation of Cytochrome P450 (CYP) Mediated Metabolism

The oxidation of losartan (B1675146) to its active carboxylic acid metabolite is a multi-step process catalyzed by specific CYP isoenzymes.

Role of CYP2C9 and CYP3A4 in Losartan to Carboxylic Acid Conversion

In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymes responsible for the conversion of losartan to E-3174. nih.gov Research has demonstrated that both CYP2C9 and CYP3A4 are capable of catalyzing this oxidation. nih.govpharmgkb.org The process involves the oxidation of the C5-hydroxymethyl group on the imidazole (B134444) ring of losartan to form the carboxylic acid. nih.gov

While both enzymes contribute, their relative importance appears to be concentration-dependent. At physiological concentrations of losartan, CYP2C9 is the predominant isoenzyme responsible for the conversion. pharmgkb.orgnih.gov The role of CYP3A4 becomes more significant at higher, supratherapeutic concentrations of losartan. pharmgkb.orgnih.gov This is supported by in vitro inhibition studies where sulfaphenazole (B1682705), a selective CYP2C9 inhibitor, effectively blocks the formation of E-3174 at low losartan concentrations. nih.gov Conversely, inhibitors of CYP3A4, such as ketoconazole (B1673606) and triacetyloleandomycin, show significant inhibition only at higher losartan concentrations. pharmgkb.orgnih.gov Further evidence comes from studies using recombinant human liver CYPs and isoform-specific antibodies, which have confirmed the involvement of both CYP2C9 and CYP3A4 in the formation of E-3174. nih.govpharmgkb.org In vivo studies have also underscored the prominent role of CYP2C9 in this metabolic pathway. pharmgkb.org

Identification and Characterization of Aldehyde Intermediates (e.g., E3179)

The conversion of losartan to its carboxylic acid metabolite, E-3174, does not occur in a single step. Instead, it proceeds through an intermediate aldehyde, identified as E-3179. nih.govpharmgkb.orgdrugbank.com This two-step oxidation process is catalyzed in human liver microsomes by members of the CYP3A and CYP2C subfamilies. nih.gov The initial oxidation of losartan's hydroxymethyl group forms the aldehyde intermediate E-3179, which is then further oxidized to the active carboxylic acid, E-3174. pharmgkb.orgdrugbank.comasianpubs.org This aldehyde intermediate is not just a transient species; it has been shown to possess its own biological activities, including anti-inflammatory and anti-aggregatory effects. asianpubs.org The oxidation of both losartan and the aldehyde E-3179 requires NADPH and molecular oxygen and is inhibited by SKF 525-A, further implicating the cytochrome P450 system. nih.gov

Isotopic Oxygen (18O2) Incorporation Studies for Mechanistic Elucidation

To confirm the mechanistic pathway involving an aldehyde intermediate, isotopic labeling studies using heavy oxygen (¹⁸O₂) have been conducted. nih.gov When incubations of losartan and the aldehyde intermediate E-3179 were performed in an atmosphere of ¹⁸O₂, the resulting carboxylic acid product, E-3174, showed incorporation of the heavy oxygen isotope. nih.gov The extent of ¹⁸O incorporation was consistent with a mechanism where the oxidation of losartan proceeds via an aldehyde intermediate. nih.gov This provides strong evidence that a water molecule is the source of the oxygen atom incorporated into the carboxylic acid during the second oxidation step from the aldehyde, a hallmark of many CYP-mediated aldehyde oxidations.

Impact of Genetic Polymorphism on Losartan Carboxylic Acid Formation

Genetic variations within the CYP2C9 gene can significantly alter the metabolic activation of losartan, leading to interindividual differences in drug response.

CYP2C9 Polymorphisms (e.g., CYP2C92, CYP2C93) and Metabolic Activity

The CYP2C9 gene is highly polymorphic, with several variant alleles that can lead to decreased enzyme function. nih.gov The most well-studied of these are the CYP2C92 and CYP2C93 alleles. nih.gov Individuals carrying these variant alleles exhibit reduced metabolic capacity for converting losartan to E-3174. pharmgkb.orgnih.gov

In vitro studies using yeast and human liver microsomes have shown that the rate of losartan oxidation is significantly reduced in the presence of the CYP2C92 or CYP2C93 variants compared to the wild-type CYP2C91 allele. nih.gov The decreased activity is primarily due to a lower maximal velocity (Vmax) of the reaction. nih.gov The CYP2C93 allele, in particular, is associated with a more pronounced reduction in enzyme activity than the CYP2C9*2 allele. pharmgkb.orgpharmgkb.org

In vivo studies have corroborated these findings. Individuals who are heterozygous or homozygous for the CYP2C93 allele show a significantly decreased formation of E-3174. pharmgkb.orgdrugbank.com This leads to a higher area under the curve (AUC) for losartan and a lower AUC for E-3174 compared to individuals with the CYP2C91/*1 genotype. nih.gov

CYP2C9 Genotype Effect on Losartan Metabolism Impact on E-3174 Formation
CYP2C91/1Normal metabolic activityNormal formation
CYP2C91/2Slightly reduced metabolic activitySlightly reduced formation
CYP2C91/3Significantly reduced metabolic activitySignificantly reduced formation
CYP2C92/2Reduced metabolic activityReduced formation
CYP2C93/3Markedly reduced metabolic activityMarkedly reduced formation

Losartan Urinary Metabolic Ratio for CYP2C9 Phenotyping

The ratio of losartan to its metabolite E-3174 in urine has been investigated as a non-invasive method to determine an individual's CYP2C9 metabolic capacity, or phenotype. pharmgkb.orgdrugbank.comnih.govresearchgate.net This urinary metabolic ratio (MR) reflects the in vivo activity of the CYP2C9 enzyme. pharmgkb.orgdrugbank.com

Studies have shown a strong correlation between the plasma AUC ratio of losartan to E-3174 and the urinary MR in samples collected over an 8-hour period. drugbank.com Individuals with genotypes associated with reduced CYP2C9 activity, such as those carrying the CYP2C93 allele, exhibit a significantly higher urinary losartan/E-3174 ratio. pharmgkb.orgdrugbank.comnih.gov For instance, the urinary MR was found to be approximately 40-fold higher in subjects with the CYP2C93/3 genotype compared to those with the CYP2C91/*1 genotype. drugbank.comresearchgate.net This makes the urinary MR a useful and safe phenotyping assay for CYP2C9 activity, allowing for the prediction of an individual's metabolic capacity for losartan and other CYP2C9 substrates. pharmgkb.orgdrugbank.comnih.govpsychiatry-psychopharmacology.com

CYP2C9 Genotype Median Urinary Losartan/E-3174 Ratio
CYP2C91/10.71
CYP2C91/20.85
CYP2C91/32.35

In Vitro Studies with Biological Preparations

The transformation of the angiotensin II receptor antagonist losartan into its more potent active metabolite, losartan carboxylic acid (E-3174), is a critical step in its pharmacological action. In vitro studies utilizing various human-derived biological preparations have been instrumental in elucidating the mechanisms of this metabolic conversion.

Human Liver Microsomes and Sandwich-Cultured Hepatocytes

The investigation into losartan's biotransformation has extensively used human liver preparations to model the metabolic processes occurring in the body. nih.gov The oxidation of losartan to its carboxylic acid derivative, E-3174, is catalyzed by the microsomal fraction of the liver. nih.gov This process is dependent on both NADPH and molecular oxygen, implicating the involvement of the cytochrome P450 (CYP) enzyme system. nih.gov Studies have confirmed that the aldehyde E-3179 is a putative intermediate in this two-step oxidation reaction. nih.gov

To further refine the understanding of the metabolic pathways, researchers have employed advanced in vitro systems like sandwich-cultured human hepatocytes (SCHH). nih.govresearchgate.net These systems allow for the estimation of key parameters such as metabolic clearance, hepatobiliary transport, and efflux. nih.govresearchgate.net By using both human liver microsomes and sandwich-cultured hepatocytes, scientists can obtain crucial in vitro data to build pharmacokinetic models that predict the in vivo exposure to both losartan and its active carboxylic acid metabolite. nih.govresearchgate.net

Isoform-Selective Inhibitors and Recombinant Human CYPs

To identify the specific enzymes responsible for converting losartan to E-3174, researchers have utilized isoform-selective chemical inhibitors and microsomes containing single, recombinant human CYP enzymes. nih.govbenzon-foundation.dk These studies have demonstrated that the conversion is primarily mediated by members of the CYP2C and CYP3A subfamilies. nih.gov

In vitro experiments in human liver microsomes have shown that sulfaphenazole, a specific inhibitor of CYP2C9, effectively blocks the formation of E-3174, particularly at lower, therapeutically relevant concentrations of losartan. benzon-foundation.dkpharmgkb.org Conversely, inhibitors of CYP3A4, such as ketoconazole and gestodene, also significantly reduce the oxidation of losartan. nih.govpharmgkb.org The combination of sulfaphenazole and ketoconazole has been shown to produce the most substantial inhibition of losartan's biotransformation to E-3174 in human liver preparations. pharmgkb.org

Studies using microsomes containing recombinant human CYP2C9 or CYP3A4 have confirmed that both enzymes are independently capable of oxidizing losartan to the carboxylic acid metabolite E-3174. nih.govpharmgkb.org While both enzymes contribute, evidence suggests that at physiological concentrations, CYP2C9 is the dominant isoenzyme, with CYP3A4 playing a more significant role in losartan clearance at higher concentrations. benzon-foundation.dkpharmgkb.org

Table 1: Key Cytochrome P450 Isoforms and Inhibitors in Losartan Metabolism

Enzyme Selective Inhibitor(s) Role in Losartan Oxidation Citation
CYP2C9 Sulfaphenazole A primary enzyme responsible for the formation of E-3174, especially at therapeutic concentrations. nih.govbenzon-foundation.dkpharmgkb.org

| CYP3A4 | Ketoconazole, Gestodene | Contributes significantly to the formation of E-3174, particularly at higher substrate concentrations. | nih.govpharmgkb.orgpharmgkb.org |

Assessment of Metabolic Profiles and Pathways using Deuterated Losartan Analogs

The use of stable isotope-labeled compounds, such as deuterated losartan analogs, is a powerful technique in metabolic research. These analogs serve multiple purposes, including acting as internal standards for highly sensitive and selective analytical methods like UPLC-MS/MS, which are used for the simultaneous quantification of losartan and its metabolites in biological samples such as human plasma. researchgate.net

More critically for understanding metabolic pathways, deuteration at specific molecular positions can directly probe the mechanism of enzymatic reactions. A study investigating the metabolism of losartan with deuterium (B1214612) introduced at the α-position of the hydroxyl group (the site of oxidation) found that this modification had a significant impact on its metabolic profile when incubated with CYP2C9. rsc.org The deuterated losartan was metabolized to the corresponding aldehyde and carboxylic acid metabolites at a much slower rate compared to the non-deuterated (protiated) version. rsc.org This provides direct evidence of the C-H bond cleavage at this position being a rate-determining step in the metabolic oxidation. rsc.org

Isotope Effects in Metabolic Studies

The observed difference in the rate of metabolism between a deuterated compound and its non-deuterated counterpart is known as the deuterium kinetic isotope effect (KIE). This effect is a valuable tool for investigating reaction mechanisms.

In the metabolic studies of losartan, a significant KIE was demonstrated. rsc.org The introduction of deuterium at the hydroxymethyl group of losartan, the primary site of metabolic oxidation, resulted in a compound that was significantly more stable towards metabolism by the CYP2C9 enzyme. rsc.org Under non-competitive conditions, the rate of conversion of deuterated losartan to its aldehyde (E3179-d1) and subsequent carboxylic acid (E-3174) metabolites was markedly lower than that of the standard, protiated losartan. rsc.org This finding clearly demonstrates the impact of deuterating the α-hydrogens on the metabolic fate of the molecule and highlights the utility of site-specific deuteration in medicinal chemistry to modulate metabolic stability. rsc.org

Table 2: Metabolic Stability of Protiated vs. Deuterated Losartan

Compound Relative Rate of Metabolism by CYP2C9 Metabolic Stability Citation
Losartan (Protiated) Normal Lower rsc.org

| α-Deuterated Losartan | Much Lower | Higher | rsc.org |


Pharmacokinetic Modeling and Bioanalytical Applications in Research

Application of Losartan-d3 Carboxylic Acid in Non-Clinical Pharmacokinetic Studies

In non-clinical research, which includes studies in animal models, establishing a robust pharmacokinetic profile is a critical early step. These studies provide initial insights into a drug's ADME properties before human trials. The simultaneous measurement of losartan (B1675146) and losartan carboxylic acid in biological matrices like rat plasma is a common requirement. mdpi.comnih.govsci-hub.se

To achieve reliable and accurate quantification in these preclinical studies, a suitable internal standard (IS) is essential. An ideal internal standard behaves almost identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. this compound serves this purpose perfectly for the quantification of losartan carboxylic acid. Its chemical structure is nearly identical to the analyte, ensuring similar extraction recovery and chromatographic behavior. However, the mass difference due to the three deuterium (B1214612) atoms allows a mass spectrometer to differentiate it from the endogenous metabolite. This minimizes variability from matrix effects or sample processing, leading to highly accurate data in non-clinical PK studies. nih.gov For instance, LC-MS/MS methods have been successfully developed and applied for the pharmacokinetic study of losartan and its metabolite in rats, demonstrating the utility of such rigorous analytical approaches in a non-clinical setting. mdpi.comnih.gov

Bioanalytical Method Development for Losartan and Losartan Carboxylic Acid

The development of sensitive, specific, and high-throughput bioanalytical methods is paramount for quantifying losartan and its active metabolite, losartan carboxylic acid, in biological samples such as human plasma. mdpi.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior selectivity and sensitivity. thaiscience.infonih.gov

These methods typically involve several key steps:

Sample Preparation: The first step is to extract the analytes from the complex biological matrix. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). thaiscience.infonih.govtubitak.gov.tr SPE, using cartridges like Oasis HLB, is frequently reported for its clean extracts and high, consistent recovery rates for both losartan and its metabolite. nih.govtubitak.gov.tr

Internal Standard: A crucial component of quantitative bioanalysis is the use of an internal standard (IS) to correct for analytical variability. While structurally similar compounds like irbesartan (B333) or candesartan (B1668252) have been used, stable isotope-labeled (deuterated) analogs are considered the benchmark. thaiscience.infonih.govnih.govnih.gov this compound is an ideal IS for losartan carboxylic acid, as it co-elutes chromatographically and has nearly identical ionization efficiency, but is differentiated by its higher mass.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate losartan, losartan carboxylic acid, and the internal standard from other plasma components. thaiscience.infotubitak.gov.tr Columns such as C18 are commonly employed, with mobile phases typically consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. mdpi.comnih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. thaiscience.infomdpi.com This technique provides high specificity by monitoring a particular precursor ion to product ion transition for each compound. For example, a transition for losartan acid might be m/z 437.1 to 235.2, while the IS is monitored at a different mass. nih.gov

These methods are fully validated according to regulatory guidelines (e.g., FDA) to ensure they meet stringent criteria for linearity, accuracy, precision, and stability. mdpi.comijpronline.com

Table 1: Summary of Validated Bioanalytical Methods for Losartan and Losartan Carboxylic Acid

MethodAnalytesInternal Standard(s)Extraction MethodLinearity Range (ng/mL)ApplicationReference
UPLC-MS/MSLosartan, EXP-3174, HCTZNot SpecifiedSolid-Phase Extraction (SPE)LOS: 0.5-500, EXP-3174: 1.0-750Bioequivalence Study tubitak.gov.trtubitak.gov.tr
LC-MS/MSLosartan, EXP3174CandesartanLiquid-Liquid Extraction (LLE)0.5-2,500 for bothBioequivalence Study thaiscience.info
LC-MS/MSLosartan, Losartan Acid, AmlodipineIrbesartanSolid-Phase Extraction (SPE)LOS & Acid: 0.5-1000Pharmacokinetic Study nih.gov
LC-MS/MSLosartan, Losartan Carboxylic AcidIrbesartanLiquid-Liquid Extraction (LLE)LOS & Acid: 0.5-1000Bioequivalence Study ijpronline.com
LC-MS/MSLosartan, Losartan AcidIrbesartanNot SpecifiedLOS: 2.0-400, Acid: 1.85-370Bioavailability/Bioequivalence nih.gov
LC-MS/MSLosartan, Losartan Carboxylic AcidIrbesartanDried Blood Spot ExtractionLOS: 1-200, Acid: 5-1000Bioanalytical researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the ADME of a drug in the body. mdpi.com It uses a "bottom-up" methodology, integrating a drug's physicochemical properties with physiological data to predict its concentration over time in various tissues. amegroups.org This has proven highly valuable for understanding the complex pharmacokinetics of losartan and its active metabolite.

A key application of PBPK modeling for losartan is the prediction of the exposure ratio of the metabolite to the parent drug (AUCm/AUCp), where AUC represents the area under the plasma concentration-time curve. nih.govresearchgate.net This ratio is critical because the metabolite, losartan carboxylic acid, is more pharmacologically potent than losartan itself. simulations-plus.compharmgkb.org By building mechanistic static or dynamic PBPK models, researchers can project this ratio in humans before clinical studies are conducted. nih.govresearchgate.net These models incorporate factors like liver and gut metabolism and drug transport processes. researchgate.netnih.gov Studies have shown that PBPK-predicted AUCm/AUCp ratios for losartan are consistent with observed data from both intravenous and oral administration, validating the approach's predictive power. nih.govresearchgate.net

The mechanistic strength of PBPK models comes from their ability to integrate real-world biological data. mdpi.comscispace.com For losartan, this involves using clearance estimates derived from in vitro experiments. nih.govresearchgate.net Key inputs for the model are obtained from studies using:

Human Liver Microsomes: These are used to determine the intrinsic clearance rates of losartan's metabolism, primarily via CYP2C9 and CYP3A4 enzymes, into losartan carboxylic acid. nih.govnih.govpharmgkb.org

Sandwich-Cultured Human Hepatocytes: These more complex systems allow for the characterization of not just metabolism but also active transport processes, including hepatic uptake and efflux (both canalicular and basolateral) of the drug and its metabolite. nih.govresearchgate.net

By incorporating these in vitro-derived parameters, the PBPK model can mechanistically simulate the drug's disposition in the liver, a primary site of losartan metabolism and clearance. nih.govnih.gov

Table 2: Key Input Parameters for PBPK Modeling of Losartan

Parameter TypeSpecific ParameterData SourceReference
Metabolism Hepatic Metabolism (CYP2C9, CYP3A4)In vitro human liver microsomes nih.govnih.gov
Transport Hepatobiliary Transport (uptake, efflux)In vitro sandwich-cultured hepatocytes nih.govresearchgate.net
Clearance Renal Clearance of MetaboliteAllometric scaling from animal (dog) data nih.gov
Distribution Volume of Distribution (Vd)Clinical pharmacokinetic data drugbank.com
Absorption Bioavailability, TmaxClinical pharmacokinetic data drugbank.com

The ultimate validation of a PBPK model is its ability to accurately predict the in vivo outcome. For losartan, PBPK models are tested on their capacity to recover the complete plasma concentration-time profiles for both the parent drug and its active metabolite following administration. nih.govresearchgate.net Successful PBPK models can simulate the rise and fall of both losartan and losartan carboxylic acid in the plasma, matching the curves observed in clinical studies. nih.gov This ability to reproduce the dynamic interplay between the drug and its metabolite confirms the model's validity and its utility in predicting pharmacokinetic behavior under various conditions. nih.govresearchgate.net

Integration of In Vitro Clearance Estimates and Transport Processes

Application in Bioequivalence Studies (Methodology Focus)

Bioequivalence (BE) studies are essential for demonstrating that a generic drug formulation performs in the same manner as the brand-name reference product. nih.gov These studies rely on the accurate measurement of the drug and, where relevant, its active metabolite in the plasma of healthy volunteers. nih.govresearchgate.net The methodology of the bioanalytical assay is therefore foundational to the success and reliability of any BE study.

The use of a validated, high-precision LC-MS/MS method is a regulatory requirement. nih.gov In the context of losartan BE studies, this involves the simultaneous quantification of losartan and losartan carboxylic acid. thaiscience.infotubitak.gov.trnih.gov The methodology hinges on the use of an appropriate internal standard to ensure accuracy. Stable isotope-labeled standards like this compound are the preferred choice because they minimize analytical error. nih.gov

By adding a known amount of the deuterated standard to every sample, analysts can correct for any potential variability during the extraction, chromatography, and ionization steps. This ensures that the measured concentrations are a true reflection of the in vivo levels, allowing for a fair and accurate comparison of pharmacokinetic parameters (Cmax, AUC) between the test and reference products. nih.gov Numerous studies have successfully applied these robust LC-MS/MS methods, often employing deuterated standards, to support and validate the bioequivalence of different losartan formulations. thaiscience.infonih.govtubitak.gov.trthieme-connect.de

Advanced Research Areas and Future Directions

Development of Novel Analytical Platforms for Losartan-d3 Carboxylic Acid Quantification

The precise quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. This compound is an ideal internal standard (IS) for the development of robust analytical platforms, primarily those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net The development of these methods is a continuous area of research focused on enhancing sensitivity, specificity, and throughput.

Novel analytical platforms leverage the stable isotope label of this compound to achieve high accuracy and precision. thermofisher.commedchemexpress.commedchemexpress.com Because the deuterated standard is chemically identical to the analyte (Losartan Carboxylic Acid) but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. thermofisher.com This allows it to effectively correct for variations during sample preparation and analysis, such as extraction losses and matrix-induced ion suppression or enhancement. thermofisher.com Research in this area focuses on optimizing extraction techniques, chromatographic separation, and mass spectrometric conditions to achieve lower limits of quantification (LLOQ) and rapid analysis times, which is essential for high-throughput screening in clinical studies. nih.govresearchgate.netnih.gov

Table 1: Characteristics of Analytical Methods for Losartan (B1675146) and Metabolite Quantification

Analytical TechniqueInternal Standard (IS)MatrixLinear Range (Analyte)Reference
LC-MS/MSIrbesartan (B333)Human Plasma1.85-370 ng/mL (Losartan Acid) nih.gov
UPLC-MS/MSCandesartan (B1668252)Human Plasma1.0–750 ng/mL (EXP-3174) researchgate.net
HPLC with FluorescenceValsartanHuman Plasma3–375 ng/ml (Metabolite) uomustansiriyah.edu.iq
LC-MS/MSIrbesartan & MetolazoneRat Plasma3–3000 ng/mL (LCA) nih.gov

Exploration of this compound in Mechanistic Angiotensin II Receptor Studies (AT1 Receptor Antagonism)

This compound, as a surrogate for its non-labeled counterpart EXP3174, is invaluable for probing the mechanistic details of Angiotensin II Type 1 (AT1) receptor antagonism. EXP3174 is the primary active metabolite of losartan and is significantly more potent—10 to 40 times—than the parent drug in blocking the AT1 receptor. researchgate.netpharmgkb.orgasianpubs.org It acts as a non-competitive antagonist, a characteristic attributed to its slow dissociation from the receptor. nih.govresearchgate.net

The use of stable isotope-labeled ligands like this compound facilitates advanced binding assays that move beyond traditional radioisotope methods. nih.gov Mass spectrometry-based binding assays can directly quantify the interaction between the ligand and the receptor, offering high specificity and sensitivity without the safety concerns of radioactivity. nih.govahajournals.org These studies allow researchers to meticulously characterize the binding kinetics, including the association and dissociation rates that underpin the insurmountable antagonism of EXP3174 compared to the competitive, surmountable antagonism of losartan. researchgate.netnih.gov Such mechanistic insights are crucial for the rational design of new antagonists with desired pharmacological profiles. Furthermore, labeled derivatives are used to develop novel imaging agents, such as PET tracers, to monitor the biodistribution of AT1 receptors in vivo. mdpi.com

Table 2: AT1 Receptor Binding Affinities of Losartan and Related Compounds

CompoundBinding Affinity (IC50 / Ki)Assay TypeReference
LosartanIC50 of 20 nMCompetition Binding Assay medchemexpress.comselleck.co.jp
Losartan Carboxylic Acid (EXP3174)IC50 of 1.1 nMCompetition Binding Assay ([125I]-Angiotensin II) selleck.co.jp
LosartanKi of 1.5 nMBinding Competition Assay mdpi.com
AMBF3Los (Losartan Derivative)Ki of 7.9 nMBinding Competition Assay mdpi.com

Role of Deuterated Analogs in Investigating Drug-Drug Interactions (from an analytical and metabolic perspective)

Deuterated analogs such as this compound are powerful tools for investigating drug-drug interactions (DDIs) from both analytical and metabolic standpoints. Analytically, the use of a deuterated internal standard ensures that the quantification of a drug or its metabolite is unaffected by the presence of other co-administered drugs, which might otherwise interfere with the measurement. nih.gov

Table 3: Metabolic Profile of Losartan and the Role of Deuteration in DDI Studies

Metabolic ProcessKey EnzymesRole of Deuterated Analogs in ResearchReference
Oxidation of Losartan to Losartan Carboxylic Acid (EXP3174)CYP2C9, CYP3A4Slowing metabolism at specific sites to study the impact of enzyme inhibitors/inducers on alternative pathways. pharmgkb.orgnih.gov
Glucuronidation of LosartanUGT1A1, UGT2B7Investigating the effects of deuteration on conjugation pathways and their contribution to overall clearance. pharmgkb.org
General Drug MetabolismCytochrome P450 (CYP) familyDeuteration can improve metabolic stability, reduce toxic metabolite formation, and alter pharmacokinetic profiles to mitigate potential DDIs. researchgate.netnih.govjuniperpublishers.com

Utilization in Targeted Metabolomics Approaches

Targeted metabolomics, the quantitative measurement of a specific suite of metabolites, relies heavily on the use of stable isotope-labeled internal standards for accuracy and reproducibility. isotope.comnumberanalytics.comisotope.com this compound is perfectly suited for this role in studies focusing on the renin-angiotensin system or the metabolic fate of losartan. By adding a known quantity of this compound to a biological sample (e.g., plasma or urine), researchers can perform absolute quantification of the endogenous Losartan Carboxylic Acid metabolite. thermofisher.comnumberanalytics.com

This approach is critical for bridging the gap between basic research and clinical applications. thermofisher.com Standardized, quantitative methods are essential for clinical biomarker discovery, monitoring patient response to therapy, and personalized medicine. thermofisher.comisotope.com For instance, targeted metabolomics can be used to correlate the plasma concentration of the active metabolite EXP3174 with blood pressure control or other clinical endpoints in hypertensive patients. mdpi.commdpi.com The use of deuterated standards like this compound ensures that such data is reliable and comparable across different laboratories and patient cohorts. thermofisher.com

Table 4: Principles of Stable Isotope Dilution in Targeted Metabolomics

PrincipleDescriptionAdvantage in ResearchReference
Co-elutionThe stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, causing them to behave similarly during chromatographic separation.Ensures that the standard and analyte experience the same analytical conditions. thermofisher.com
Correction for Matrix EffectsThe standard helps to normalize signal suppression or enhancement caused by other molecules in the biological matrix.Improves quantitative accuracy in complex samples like plasma or urine. thermofisher.com
Correction for Extraction EfficiencyLosses during sample preparation (e.g., liquid-liquid or solid-phase extraction) affect the standard and the analyte equally.Enables accurate quantification of the analyte's original concentration in the sample. thermofisher.com
Absolute QuantificationBy comparing the known concentration of the spiked-in standard to the measured signal ratio of the analyte and standard, the absolute concentration of the analyte can be calculated.Provides precise concentration data essential for pharmacokinetic modeling and clinical biomarker validation. isotope.comnumberanalytics.com

Development of Hybrid Molecules Incorporating Losartan Carboxylic Acid Scaffold for Research

A forward-looking area of medicinal chemistry involves the creation of hybrid molecules, where two or more distinct pharmacophores are linked together to form a single chemical entity with dual or synergistic activities. The losartan carboxylic acid scaffold, known for its potent and selective AT1 receptor antagonism, serves as an attractive foundation for the design of such novel research compounds. mdpi.com

Researchers have explored linking the losartan structure to other biologically active moieties to address multiple aspects of cardiovascular disease simultaneously. For example, a study reported the synthesis of losartan-hydrocaffeic acid hybrids. nih.govresearchgate.net These molecules were designed to retain the AT1 receptor blocking ability of losartan while incorporating the antioxidant properties of hydrocaffeic acid. nih.gov The development of these dual-action drugs involves exploring different chemical linkers (e.g., esters, amides, amines) to connect the two scaffolds, optimizing for both pharmacological activity and pharmacokinetic properties. nih.gov This strategy represents a rational approach to designing more effective therapeutics by targeting multiple disease pathways with a single molecule. mdpi.com

Table 5: Examples of Hybrid Molecules Based on the Losartan Scaffold

Hybrid CompoundLinked MoietyLinker TypeIntended Dual ActionReference
Losartan-Hydrocaffeic Acid HybridsHydrocaffeic AcidEster, Amide, AmineAntihypertensive (AT1 blockade) and Antioxidant nih.govresearchgate.net

Q & A

Basic: What are the primary synthetic routes for Losartan-d3 Carboxylic Acid, and how is its structural integrity validated?

Answer:
this compound is synthesized via deuterium incorporation into the parent compound, Losartan, typically through trityl-protected intermediates (e.g., N-Trityl this compound) to preserve regioselectivity during deuteration . Key steps include:

  • Deuteration : Exchange of hydrogen atoms with deuterium at specific positions (e.g., methyl or aromatic groups) under controlled catalytic conditions.
  • Deprotection : Acidic cleavage of the trityl group to yield the free carboxylic acid metabolite.
  • Characterization : Validated via NMR (to confirm deuteration efficiency and structural conformation) and LC-MS/MS (to assess isotopic purity and molecular weight) .

Basic: What analytical methods are optimal for quantifying this compound in biological samples?

Answer:
Robust quantification requires:

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the metabolite from plasma/urine .
  • Chromatography : Reverse-phase UHPLC with C18 columns, using mobile phases of acetonitrile/water with 0.1% formic acid for optimal separation .
  • Detection : Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, leveraging deuterated internal standards (e.g., Losartan-d4 Carboxylic Acid) to correct for matrix effects .
    Example Parameters :
ParameterValueReference
ColumnC18, 2.1 × 50 mm, 1.7 µm
Ionization ModeESI+
MRM Transition423.1 → 207.1 (quantifier)

Advanced: How does deuteration at specific positions in this compound influence its metabolic stability and receptor binding?

Answer:
Deuteration alters pharmacokinetics through:

  • Metabolic Stability : Deuterium at positions prone to oxidative metabolism (e.g., methyl groups) reduces CYP450-mediated clearance, prolonging half-life. This is critical for in vivo tracer studies .
  • Receptor Interaction : The carboxylic acid group in this compound mimics the tetrazole ring in Losartan, maintaining affinity for the AT1 receptor. However, deuteration may subtly affect hydrogen-bonding networks with residues like Lys119 and His256, necessitating molecular dynamics simulations to assess binding kinetics .

Advanced: What strategies resolve contradictions in reported metabolic pathways leading to this compound?

Answer:
Discrepancies in metabolic profiles arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms) or assay conditions. Methodological solutions include:

  • Isotopic Tracers : Co-administering deuterated and non-deuterated Losartan to track site-specific metabolism .
  • Enzyme Inhibition Studies : Use of CYP2C9/3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .
  • Cross-Validation : Parallel LC-MS/MS and radiometric assays to quantify primary vs. secondary metabolites .

Advanced: How do structural modifications of this compound inform the design of AT1 receptor antagonists?

Answer:
The carboxylic acid group serves as a bioisostere for tetrazole, enabling:

  • Enhanced Lipophilicity : Improves oral bioavailability compared to tetrazole-containing analogs .
  • Receptor Docking : The planar carboxylic acid group occupies the same binding pocket as angiotensin II’s C-terminal carboxylate, but with distinct interactions (e.g., salt bridges with Arg167). Computational modeling (e.g., Schrödinger Suite) optimizes substituents for potency .

Basic: What role does this compound play in hypertension research?

Answer:
As the active metabolite of Losartan, it:

  • Antagonizes AT1 Receptors : Blocks angiotensin II-induced vasoconstriction, reducing blood pressure in preclinical models .
  • Serves as a Tracer : Deuterated forms enable precise pharmacokinetic studies (e.g., tissue distribution via MALDI imaging) without interfering with endogenous metabolites .

Table 1: Key Analytical Techniques for this compound

TechniqueApplicationSensitivityReference
LC-MS/MSQuantification in plasma0.1 ng/mL
NMR (¹³C/²H)Deuteration efficiency≥95% isotopic purity
Microsomal AssaysMetabolic stability screeningIC50 values

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.